molecular formula C18H20N2O2 B4677445 N-benzyl-3-(butanoylamino)benzamide

N-benzyl-3-(butanoylamino)benzamide

Cat. No.: B4677445
M. Wt: 296.4 g/mol
InChI Key: RBJUYQGDQZHAMK-UHFFFAOYSA-N
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Description

N-benzyl-3-(butanoylamino)benzamide is a benzamide derivative characterized by a benzamide core substituted with a benzyl group at the nitrogen atom and a butanoylamino group at the third position of the benzene ring. This compound is of interest due to its structural features, which include a lipophilic butanoyl chain and an N-benzyl moiety.

Properties

IUPAC Name

N-benzyl-3-(butanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-2-7-17(21)20-16-11-6-10-15(12-16)18(22)19-13-14-8-4-3-5-9-14/h3-6,8-12H,2,7,13H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJUYQGDQZHAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(butanoylamino)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the synthesis of benzamides often involves the reaction of carboxylic acids with amines at high temperatures. The use of catalysts such as Cu(OTf)2 can enhance the efficiency of the reaction . Additionally, the Ritter reaction, which involves the reaction of nitriles with alcohols or amines, can also be employed for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(butanoylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated benzamides or other substituted derivatives.

Scientific Research Applications

N-benzyl-3-(butanoylamino)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3-(butanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substitution patterns, molecular properties, and reported biological activities.

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activity/Properties Reference
N-benzyl-3-(butanoylamino)benzamide N-benzyl, 3-butanoylamino ~295 (calculated) Not explicitly reported; inferred lipophilicity -
(Z)-N-benzyl-3-(5-((3-oxobenzo[b]thiophen-2-yl)methyl)furan-2-yl)benzamide N-benzyl, 3-(furan-thiophenyl) 424 (LC-MS) SHP2 inhibitor (anticancer potential)
N-benzyl-3-(2-hydroxyphenyl)propanamide (A38) N-benzyl, 3-propanamide (hydroxyphenyl) - Synthesized; no activity reported
3-(Arylacetylamino)-N-methylbenzamides N-methyl, 3-arylacetylamino Variable Hyaluronidase inhibition (position-dependent)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) N-phenethyl, 3,4-dimethoxy - No direct activity reported

Key Findings from Comparative Studies

a. Positional Effects on Bioactivity
  • Substitution at position 3 vs. This suggests that the target compound’s 3-substitution may limit its efficacy in similar contexts.
  • Lipophilicity: Longer acyl chains (e.g., butanoyl vs. This trade-off is critical for pharmacokinetic optimization .
c. Spectroscopic Characterization
  • 13C NMR and LC-MS data for furanyl-thiophene analogs (e.g., compound #16 in ) highlight distinct peaks for carbonyl groups (δ ~165 ppm) and aromatic protons, aiding in structural validation . These methods are applicable to the target compound.

Research Implications and Gaps

  • Further in vitro assays are needed to validate this .
  • SAR Studies: Systematic structure-activity relationship (SAR) studies could clarify the impact of acyl chain length (butanoyl vs. propanoyl) and N-substituents (benzyl vs. methyl) on target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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